molecular formula C10H10ClN3S2 B462551 5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine CAS No. 299934-12-6

5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine

Cat. No. B462551
M. Wt: 271.8g/mol
InChI Key: VSAFAOOUMDSKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine” is a chemical compound with the linear formula C9H8ClN3S2 . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound containing a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom .


Synthesis Analysis

The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid. The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final product .

Scientific Research Applications

Antimicrobial Activity

5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine, as part of the 1,3,4-thiadiazole derivatives family, has been extensively studied for its pharmacological properties. Among its notable applications, the compound has shown significant antimicrobial activity. This is particularly relevant given the ongoing search for new antimicrobial agents to combat drug-resistant bacteria and other pathogens. The 1,3,4-thiadiazole derivatives, including the compound , have demonstrated broad-spectrum antimicrobial effects, which could be beneficial in developing new treatments for bacterial infections (Faruk Alam, 2018).

Pharmacological Potential

Further research into the pharmacological potential of thiadiazole derivatives has highlighted their versatility in medicinal chemistry. These compounds, including 5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine, have been identified as crucial for expressing pharmacological activity due to their heterocyclic system's ability to undergo various chemical modifications. This adaptability allows for the exploration of new drugs with enhanced pharmacological activities, including anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral effects (M. Lelyukh, 2019).

Synthetic and Green Chemistry

The exploration of thiadiazole derivatives extends into the fields of synthetic and green chemistry, with a focus on developing sustainable and efficient methods for synthesizing these compounds. This approach not only aims at enhancing the pharmacological properties of thiadiazole derivatives but also at reducing the environmental impact associated with their production. The compound's presence in diverse natural and bioactive compounds showcases its significance in drug discovery and the potential for the development of new therapeutic agents (Nusrat Sahiba et al., 2020).

Biological Activities

The extensive study of 1,3,4-thiadiazole derivatives has revealed a wide range of biological activities. These include not only antimicrobial actions but also anti-inflammatory, analgesic, anticonvulsant, antidiabetic, and antitumor activities. The structural diversity and chemical modifiability of these compounds enhance their application in medicinal chemistry, providing a valuable framework for designing new drugs with targeted biological activities (P. Mishra et al., 2015).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the available resources. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities. The compound’s potential antiviral activity, as well as its other possible biological effects, could be of particular interest .

properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S2/c11-8-3-1-7(2-4-8)5-15-6-9-13-14-10(12)16-9/h1-4H,5-6H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAFAOOUMDSKCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC2=NN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.